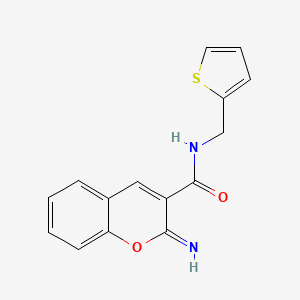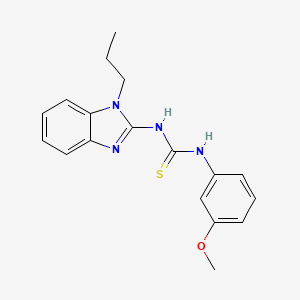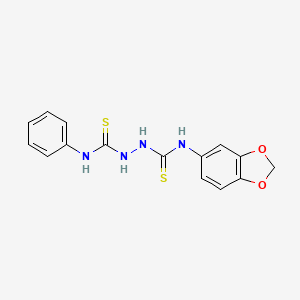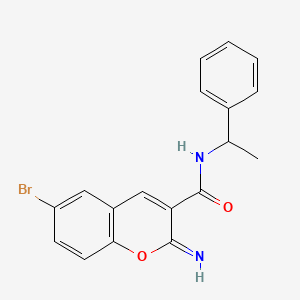
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as DCFDA, is a fluorescent dye that is commonly used in scientific research. It is a synthetic compound that is derived from the natural compound chromene. DCFDA has a wide range of applications in various fields of research, including biochemistry, pharmacology, and cell biology.
Mechanism of Action
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide works by reacting with ROS to produce a highly fluorescent compound that can be detected using specialized equipment. The mechanism of action of N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is based on the principle of oxidation-reduction reactions, where the dye is reduced by ROS to produce a highly fluorescent compound.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in cells and tissues. It has been shown to protect cells from oxidative stress and to reduce inflammation. N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a highly sensitive and specific probe for detecting ROS in cells and tissues. It is also relatively easy to use and can be used in a variety of experimental settings. However, N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has some limitations, including its potential for non-specific binding and interference with other cellular processes.
Future Directions
There are several future directions for research on N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One area of research is the development of new fluorescent probes that are more specific and sensitive for detecting ROS. Another area of research is the use of N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide in clinical settings, such as in the diagnosis and treatment of diseases that are associated with oxidative stress. Finally, further research is needed to fully understand the mechanisms of action of N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide and its potential applications in various fields of research.
Scientific Research Applications
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is widely used in scientific research as a fluorescent probe to detect reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that are produced during normal cellular metabolism and can cause damage to cells and tissues. N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is used to measure the levels of ROS in cells and tissues, which can provide valuable insights into the mechanisms of oxidative stress and disease.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-3-25(4-2)16-6-5-12-7-17(19(23)27-18(12)11-16)20(26)24-15-9-13(21)8-14(22)10-15/h5-11,23H,3-4H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMVUPVRFGLXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279087.png)
![methyl 6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279092.png)
![2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4279101.png)
![N-butyl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4279106.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4279110.png)
![3-({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279111.png)

![6-tert-butyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279129.png)


![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279150.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4279153.png)

